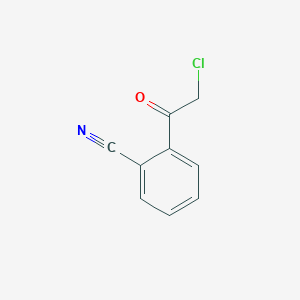

2-(2-Chloroacetyl)benzonitrile

描述

2-(2-Chloroacetyl)benzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloroacetyl group at the second position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

准备方法

Synthetic Routes and Reaction Conditions: 2-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzonitrile with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as V2O5/Al2O3, in a fixed bed reactor at atmospheric pressure. The reaction conditions are optimized to achieve high selectivity and yield .

化学反应分析

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic displacement with various agents:

Key findings :

-

Hydrazine substitution forms hydrazide intermediates critical for synthesizing azetidinones (β-lactams) via cyclocondensation .

-

Amine substitutions are regioselective, favoring the chloroacetyl site over the nitrile group.

Reduction Reactions

The nitrile group is reducible under controlled conditions:

| Reducing Agent | Conditions | Product Formed | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | 2-(2-Chloroacetyl)benzylamine | Requires strict anhydrous conditions | |

| H₂ (Catalytic) | Pd/C, ethanol, 50 psi H₂ | Partially reduced intermediates | Limited selectivity |

Mechanistic insight :

-

LiAlH₄ reduces the nitrile to a primary amine while leaving the chloroacetyl group intact.

-

Catalytic hydrogenation may require protective groups to prevent over-reduction.

Oxidation Reactions

Controlled oxidation targets either functional group:

| Oxidizing Agent | Conditions | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 2-(2-Chloroacetyl)benzoic acid | Nitrile → Carboxylic acid | |

| Ozone | CH₂Cl₂, -78°C | Chloroacetyl cleavage products | Non-productive for nitrile |

Practical limitations :

-

Strong oxidants like KMnO₄ degrade the chloroacetyl group if temperatures exceed 110°C.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

| Reagents/Conditions | Product Formed | Application | Source |

|---|---|---|---|

| Hydrazine + ClCH₂COCl | Azetidin-2-one derivatives | Anticancer agents | |

| Thiourea, AlCl₃ | Benzothiazole-thiol hybrids | Broad-spectrum antitumor activity |

Example pathway :

-

Hydrazine substitution forms a hydrazide intermediate.

-

Reaction with chloroacetyl chloride induces cyclization to form β-lactam rings (azetidinones), pivotal in medicinal chemistry .

Cross-Coupling Reactivity

The nitrile group participates in metal-catalyzed couplings:

| Catalyst System | Substrate | Product | Efficiency | Source |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Arylboronic acids | Biaryl nitriles | Moderate | |

| CuI/L-proline | Terminal alkynes | Alkynylated benzonitriles | Low |

Challenges :

-

Steric hindrance from the chloroacetyl group reduces coupling efficiency compared to simpler benzonitriles .

Structural and Mechanistic Insights

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-(2-Chloroacetyl)benzonitrile serves as a crucial intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. Its chloroacetyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is exploited to create a variety of derivatives that can exhibit diverse biological activities.

Reactivity and Mechanism

The compound's mechanism of action involves its interaction with nucleophiles. The chloroacetyl group is electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, or thiols, leading to the formation of new compounds. Additionally, the nitrile group can undergo reduction or oxidation, facilitating further functionalization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound demonstrate comparable effectiveness against standard antimicrobial agents such as ciprofloxacin and fluconazole. This suggests its potential utility in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells through mechanisms involving nucleophilic substitution and interaction with various biomolecules. This makes it a candidate for further studies in cancer therapy development.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored as a precursor for synthesizing new therapeutic agents. Its ability to form various derivatives can lead to the development of drugs targeting specific diseases, particularly those related to cancer and infections.

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be used in creating dyes and pigments, which are essential in various industrial applications. Furthermore, it has applications in the synthesis of polymers and advanced materials with tailored properties.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity | This compound showed significant antimicrobial effects comparable to established agents like ciprofloxacin. | |

| Anticancer Properties | Induces apoptosis in cancer cells; potential for drug development targeting cancer therapies. | |

| Chemical Synthesis | Acts as an intermediate for synthesizing pharmaceuticals; demonstrates high reactivity with nucleophiles. |

作用机制

The mechanism of action of 2-(2-Chloroacetyl)benzonitrile involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate .

相似化合物的比较

2-Chlorobenzonitrile: This compound is structurally similar but lacks the chloroacetyl group.

4-(2-Chloroacetyl)benzonitrile: Another isomer with the chloroacetyl group at the fourth position.

Uniqueness: 2-(2-Chloroacetyl)benzonitrile is unique due to the presence of both the chloroacetyl and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

生物活性

2-(2-Chloroacetyl)benzonitrile, an organic compound with the molecular formula C9H7ClN, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Weight : 179.61 g/mol

- Structure : The compound features a chloroacetyl group attached to a benzonitrile moiety, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzonitrile, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain benzothiazole derivatives showed broad-spectrum antibacterial activity, suggesting potential parallels for this compound due to structural similarities .

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. A study evaluating the antitumor activity of related compounds found that certain nitriles exhibited cytotoxicity against human tumor cell lines derived from multiple neoplastic diseases. This suggests that this compound may also possess similar properties, warranting further investigation into its mechanism of action against cancer cells .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloroacetyl group may play a crucial role in modifying protein interactions or inhibiting specific enzymatic activities within microbial or cancerous cells. This could lead to disruptions in cellular processes such as proliferation and metabolism .

Case Study 1: Occupational Exposure

A recent incident involving occupational exposure to chloroacetyl chloride—a compound related to this compound—highlighted the potential health risks associated with chemical exposure. Workers exposed to the chemical experienced severe neurological damage and other systemic effects, underscoring the importance of understanding the biological activity and toxicity of related compounds .

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, a series of synthesized compounds were tested against approximately 60 human tumor cell lines, revealing promising antitumor activity that could be attributed to their structural characteristics .

Data Table: Biological Activities of Related Compounds

属性

IUPAC Name |

2-(2-chloroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWBWNBFUCQEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143513 | |

| Record name | Benzonitrile, o-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-15-7 | |

| Record name | Benzonitrile, o-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, o-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。